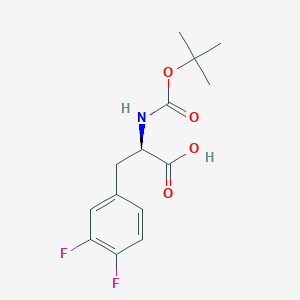

Boc-D-Phe(3,4-DiF)-OH

Description

Overview of Fluorinated Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry

The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the parent molecule's characteristics. nih.gov Introducing fluorine into amino acids can lead to enhanced thermal and chemical stability, increased lipophilicity, and improved bioavailability. nih.gov These modifications are highly sought after in drug development to improve the pharmacokinetic profiles of peptide-based drugs. nih.govresearchgate.net

Fluorinated amino acids serve as valuable probes for studying protein structure and function. For instance, the fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to investigate protein folding, stability, and interactions with ligands or other proteins without the background noise typical of proton or carbon NMR. nih.gov Furthermore, the incorporation of the positron-emitting fluorine-18 (B77423) isotope (¹⁸F) allows for the use of fluorinated amino acids as tracers in Positron Emission Tomography (PET) imaging, which is particularly useful for cancer diagnosis and imaging tumor ecosystems. nih.govresearchgate.net

Research has shown that incorporating fluorinated aromatic amino acids can alter enzymatic activity and increase the shelf life of therapeutic proteins and vaccines. nih.gov The substitution of hydrogen with fluorine can modulate a molecule's acidity, basicity, conformation, and reactivity, making fluorinated amino acids versatile tools for creating novel therapeutics, including anti-cancer and antiviral agents. nih.govnumberanalytics.com

Significance of Boc-Protected Chiral Amino Acid Derivatives

The synthesis of peptides with a defined sequence is a cornerstone of biochemical and pharmaceutical research. This process requires a method to control the reactivity of the amino and carboxylic acid groups on each amino acid to ensure they link in the correct order. This is achieved through the use of "protecting groups." creative-peptides.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality (α-amino group) of amino acids. proprep.comchemistrysteps.com By temporarily blocking the amine, the Boc group prevents unwanted side reactions, such as self-polymerization, during the formation of peptide bonds. creative-peptides.comproprep.com Boc-protected amino acids are fundamental reagents in Solid Phase Peptide Synthesis (SPPS), a technique that has revolutionized the creation of peptides. peptide.com

A key feature of the Boc group is its lability under acidic conditions. chemistrysteps.comwikipedia.org It can be readily removed with acids like trifluoroacetic acid (TFA), regenerating the free amine, which is then ready to be coupled with the next amino acid in the sequence. peptide.comwikipedia.org The Boc group is stable to most bases and nucleophiles, which allows for "orthogonal" protection strategies where other protecting groups in the molecule can be removed without affecting the Boc group. organic-chemistry.org This precise control is crucial for synthesizing complex peptides, including those with modifications or branches. creative-peptides.com The use of Boc-protected amino acids is therefore essential for producing peptides with high purity and specific biological activities for research and therapeutic use. creative-peptides.com

Rationale for Research Focus on Boc-3,4-difluoro-D-phenylalanine

Boc-3,4-difluoro-D-phenylalanine is a specialized amino acid derivative that combines the strategic advantages of both fluorination and Boc protection. chemimpex.com As a derivative of D-phenylalanine, it is a non-natural amino acid, which can itself confer resistance to enzymatic degradation when incorporated into peptides. The presence of two fluorine atoms on the phenyl ring at the 3- and 4-positions provides distinct properties compared to non-fluorinated or singly-fluorinated analogues. chemimpex.com

The rationale for the intense research focus on this compound is multifold:

Enhanced Biological Properties: The difluorophenyl moiety can significantly alter a peptide's hydrophobicity, conformational preferences, and electronic properties. This can lead to improved binding affinity and selectivity for biological targets. chemimpex.comchemimpex.com Research on peptide-based proteasome inhibitors has shown that the inclusion of fluorinated phenylalanine derivatives can have a profound positive effect on inhibitor potency and specificity. acs.org

Advanced Drug Design: It serves as a valuable building block in the synthesis of novel pharmaceuticals, with applications in oncology and neurology. chemimpex.comchemimpex.com Its unique structure allows medicinal chemists to fine-tune the pharmacological properties of peptide drug candidates. chemimpex.com

Biophysical Probes: The difluoro-substitution pattern makes it a useful probe for studying molecular interactions. The fluorine atoms can act as reporters in ¹⁹F NMR studies to probe the local environment within a protein's binding pocket. nih.gov

Structural Stability: Peptides incorporating this amino acid can exhibit increased stability and defined secondary structures, which are often crucial for biological activity. chemimpex.comfu-berlin.de

The combination of chirality, Boc-protection for controlled synthesis, and the unique electronic and steric effects of the 3,4-difluoro substitution makes Boc-3,4-difluoro-D-phenylalanine a highly valuable and versatile tool for advancing chemical and biomedical research. chemimpex.com

Physicochemical Properties of Boc-3,4-difluoro-D-phenylalanine

| Property | Value | Source(s) |

| CAS Number | 205445-51-8 | calpaclab.comspectrumchemical.com |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | chemimpex.comcalpaclab.com |

| Molecular Weight | 301.29 g/mol | calpaclab.combldpharm.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 96-118 °C | chemimpex.com |

| Purity | ≥ 95-98% (HPLC) | chemimpex.comcalpaclab.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371196 | |

| Record name | Boc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-51-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Boc 3,4 Difluoro D Phenylalanine and Its Analogs

Stereoselective Synthesis of D-Phenylalanine Derivatives

Obtaining the D-enantiomer of phenylalanine derivatives is a critical challenge in the synthesis of many pharmaceutical compounds. polimi.it D-amino acids are valuable intermediates for various pharmaceuticals, including β-lactam antibiotics. plos.org Two primary strategies are employed to achieve high enantiomeric purity: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to directly produce the desired stereoisomer, bypassing the need for separating a racemic mixture. Both biocatalytic and traditional organic chemistry methods have proven effective.

Biocatalytic Methods: Enzymes offer unmatched selectivity for producing chiral molecules. polimi.it Phenylalanine ammonia (B1221849) lyases (PALs) have been used in multienzymatic cascade processes to convert cinnamic acids into optically pure D-phenylalanine derivatives with high yields and excellent enantiomeric excess. nih.govnih.gov Similarly, engineered aminotransferases have been developed to synthesize a wide range of D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from L-amino acids or racemic mixtures. polimi.it These biocatalytic cascades often operate as whole-cell systems and avoid the need for expensive cofactor regeneration. polimi.it

Chiral Auxiliaries and Templates: Traditional organic synthesis often employs chiral auxiliaries to guide the stereochemical outcome of a reaction. One notable method involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, N-benzoyl glycinate (B8599266) (hippurate) esters, when combined with a chiral alcohol like (-)-8-phenylmenthol, can undergo highly stereoselective C-alkylation to produce precursors for L-amino acids. doi.org A similar strategy, using a diastereomeric lithium enolate derived from ¹⁵N-labeled 8-phenylmenthylhippurate, allows for the synthesis of doubly labeled D-phenylalanine derivatives with high diastereomeric excess at the α-carbon. doi.org Another established method is Schöllkopf's alkylation, which has been successfully used for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, demonstrating its utility for creating complex phenylalanine analogs. nih.gov

| Asymmetric Method | Key Reagent/Catalyst | Substrate | Product | Key Finding | Reference |

| Biocatalytic Cascade | Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acids | D-Phenylalanine Derivatives | Achieves high yield and excellent optical purity in a one-pot process. | nih.gov, nih.gov |

| Biocatalytic Cascade | Engineered Aminotransferase | L- or Racemic Phenylalanine | D-Phenylalanine Derivatives | Enables synthesis with 90% to >99% enantiomeric excess without cofactor regeneration. | polimi.it |

| Chiral Auxiliary | (-)-8-phenylmenthylhippurate | Glycine Equivalent | Phenylalanine Derivative | Alkylation proceeds with high stereoselectivity to control the C2-C3 bond formation. | doi.org |

| Asymmetric Alkylation | Schöllkopf's Bislactim Ether | Benzyl (B1604629) Bromide Derivative | Photoactive Phenylalanine Analog | An effective method for the asymmetric synthesis of complex amino acids. | nih.gov |

Resolution is the process of separating a racemic mixture (a 50:50 mixture of L- and D-enantiomers) into its individual, optically pure components.

Classical Resolution: This method involves using a single, pure enantiomer of another chiral compound, known as a resolving agent. The resolving agent reacts with the racemic mixture to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. Optically pure aromatic acetic acid derivatives, such as R-(-)-mandelic acid, have been used to resolve D,L-phenylalanine esters. google.com The resulting diastereomeric salt is then treated to remove the resolving agent, yielding the optically pure phenylalanine ester. google.com

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. For example, phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis can selectively catalyze the conversion of L-phenylalanine into trans-cinnamic acid, leaving the D-phenylalanine untouched. plos.org The low solubility of trans-cinnamic acid at acidic pH allows for easy separation, resulting in D-phenylalanine with an enantiomeric excess (ee) greater than 99%. plos.org Another approach uses D-amino acid-specific enzymes, such as D-amidase, which shows strict D-stereoselective hydrolyzing activity towards D-amino acid amides, enabling the kinetic resolution of DL-phenylalaninamide. researchgate.net

The efficiency of resolution is confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), which can separate and quantify the individual enantiomers. researchgate.netrsc.orglcms.cz

Regioselective Fluorination Strategies

The introduction of fluorine atoms onto the phenylalanine scaffold can significantly alter its biological properties. nih.govfu-berlin.de The position of the fluorine atom is crucial, necessitating regioselective fluorination methods.

Placing fluorine atoms at specific positions on the aromatic phenyl ring is a key step in synthesizing compounds like Boc-3,4-difluoro-D-phenylalanine.

Electrophilic Fluorination: Direct fluorination of phenylalanine can be achieved using electrophilic fluorinating agents. For instance, direct radiofluorination of L-phenylalanine with agents like [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid results in a mixture of ortho, meta, and para-fluoro-L-phenylalanines. nih.gov However, this method often suffers from a lack of regioselectivity. nih.gov

Metal-Catalyzed Fluorination: Modern synthetic methods offer greater control. Palladium-catalyzed fluorination of aryl triflates and bromides has emerged as a powerful technique. The use of specialized biaryl monophosphine ligands allows for the room-temperature fluorination of various activated aryl triflates with high regioselectivity, preventing the formation of undesired regioisomers. acs.org This approach is highly valuable for synthesizing specifically substituted phenylalanines.

While Boc-3,4-difluoro-D-phenylalanine is ring-fluorinated, the synthesis of its analogs may involve fluorination at the aliphatic side chain.

β-Fluorination: The introduction of fluorine at the β-carbon (the benzylic position) can be accomplished through various means. A notable method is the photocatalyzed benzylic fluorination of N-phthalimido phenylalanine methyl ester. nih.gov Using a photosensitizer and a fluorine source like Selectfluor, this reaction can produce the β-fluoro derivative. nih.govlookchem.com

α-Fluorination: Synthesizing α-fluorophenylalanine is another area of interest, and various methods have been developed to achieve this modification. nih.gov

Protecting Group Chemistry in Synthesis

In the multi-step synthesis of complex molecules like Boc-3,4-difluoro-D-phenylalanine, protecting groups are essential tools. They temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com

For the synthesis of this specific compound, the amino group of 3,4-difluoro-D-phenylalanine is protected by a tert-butyloxycarbonyl group, commonly known as a Boc group . chemimpex.comnih.gov The full chemical name, (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid, clearly indicates this structure.

The purpose of the Boc group is to "occupy" the nitrogen of the amino acid's N-terminus. youtube.com This protection is crucial during reactions that modify the carboxylic acid end of the molecule, such as peptide bond formation (condensation reactions). youtube.com Without the protecting group, the highly nucleophilic amino group of one molecule could react with the activated carboxyl group of another, leading to unwanted side products and polymerization.

The Boc group is typically installed using di-tert-butyl dicarbonate. A key advantage of the Boc group is that it is stable under many reaction conditions but can be easily removed when desired. Deprotection is typically achieved under acidic conditions, for example, by using hydrochloric acid (HCl), which restores the free amine without disturbing other parts of the peptide. youtube.com

Role of Boc (tert-Butyloxycarbonyl) Group in Amino Acid Protection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amino function (-NH2) in amino acids during organic synthesis, particularly in peptide chemistry. genscript.com Its primary role is to temporarily shield the highly reactive and nucleophilic amine, preventing it from participating in unintended side reactions while other chemical transformations are carried out on the molecule. genscript.comvaia.com This selective protection is fundamental for the controlled, stepwise assembly of peptides, where amino acids must be coupled in a specific sequence. genscript.com

The introduction of the Boc group, known as Boc protection, is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base. The nitrogen atom of the amino group acts as a nucleophile, attacking a carbonyl carbon of the (Boc)₂O molecule. vaia.com This process results in the formation of a stable carbamate (B1207046) linkage, effectively "capping" the amine. vaia.com

A key advantage of the Boc group is the mild conditions required for its removal, or deprotection. It is stable in basic and most other conditions common in peptide synthesis but can be easily and cleanly cleaved using mild acids, such as trifluoroacetic acid (TFA). genscript.comchemistrysteps.com The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl carbocation. chemistrysteps.com This cation readily eliminates to form isobutene, and the remaining carbamic acid decomposes to release carbon dioxide and the free, unmasked amine. genscript.comchemistrysteps.com This efficient protection-deprotection cycle makes the Boc group an invaluable tool in the synthesis of complex molecules like Boc-3,4-difluoro-D-phenylalanine.

Orthogonal Protecting Strategies for Multifunctional Analogs

In the synthesis of complex molecules that contain multiple reactive functional groups, a more advanced approach known as an orthogonal protection strategy is essential. fiveable.me This strategy involves the use of two or more different protecting groups within the same molecule, each of which can be removed by a specific set of chemical conditions without affecting the others. fiveable.menih.gov This allows for the selective unmasking and reaction of one functional group while the others remain protected. nih.gov

The ability to selectively deprotect functional groups is crucial for synthesizing multifunctional analogs of 3,4-difluoro-D-phenylalanine or for incorporating it into complex peptides. nih.govacs.org For example, in solid-phase peptide synthesis (SPPS), the Boc group, which is acid-labile, is often used in conjunction with other protecting groups. researchgate.net Common orthogonal partners for Boc include the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a base (like piperidine), and benzyl (Bzl)-based groups, which are typically removed by catalytic hydrogenation. fiveable.menih.gov

This orthogonality allows chemists to build complex molecular architectures with precision. A synthetic chemist could, for instance, use a Boc-protected amine, a Bzl-protected carboxylic acid on an amino acid side chain, and an Fmoc-protected terminal amine on a growing peptide chain. Each of these can be addressed chemically in a specific order to achieve the desired final product. The development of such multi-dimensional protection schemes is critical as the complexity of synthetic targets, like branched or cyclic peptides, increases. acs.org

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage (Deprotection) Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc, Bzl, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Bzl, tBu |

| Benzyl | Bzl | Carboxyl, Hydroxyl, Thiol | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc |

| tert-Butyl | tBu | Carboxyl, Hydroxyl, Thiol | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc, Bzl, Alloc |

| Allyloxycarbonyl | Alloc | Amine | Palladium(0) Catalysis | Boc, Fmoc, Bzl |

Synthetic Routes to Key Intermediates

A synthetic route outlines the sequence of reactions required to convert starting materials into a target product, detailing all chemical intermediates and the necessary reagents for each step. cognitoedu.org The synthesis of Boc-3,4-difluoro-D-phenylalanine first requires the construction of the core intermediate, 3,4-difluoro-D-phenylalanine. Several methods have been developed for the synthesis of fluorinated phenylalanine analogs. beilstein-journals.org

One common approach is the Erlenmeyer-Plöchl reaction to form an azalactone. beilstein-journals.orgresearchgate.net This method can involve reacting 3,4-difluorobenzaldehyde (B20872) with N-acetylglycine to produce an azalactone intermediate. Subsequent asymmetric hydrogenation of this intermediate, using a chiral catalyst, can yield the desired N-acetyl-D-phenylalanine derivative with high enantioselectivity. The acetyl group can then be removed and the free amine protected with the Boc group. beilstein-journals.org

Another powerful method involves the alkylation of chiral glycine equivalents. For instance, a chiral Ni(II) complex of a glycine Schiff base can be alkylated with a suitable electrophile like 3,4-difluorobenzyl bromide. This approach allows for the stereocontrolled introduction of the substituted benzyl group, leading to the desired D-amino acid configuration after deprotection and removal of the chiral auxiliary. researchgate.net

Enzymatic methods also provide a green and highly selective alternative. Phenylalanine aminomutase (PAM) enzymes can catalyze the addition of ammonia to a (E)-cinnamic acid derivative. researchgate.netsci-hub.se Starting with (E)-3-(3,4-difluorophenyl)acrylic acid, a PAM enzyme could facilitate a stereoselective amination to produce 3,4-difluoro-D-phenylalanine. researchgate.net This biocatalytic approach avoids many of the harsh reagents and protecting group manipulations required in more traditional chemical syntheses. sci-hub.se

Comparative Analysis of Synthetic Efficiencies and Scalability

Traditional chemical methods, such as those based on azalactone intermediates or chiral auxiliaries, can be very effective at the lab scale and offer high stereoselectivity. For example, the asymmetric hydrogenation of an α-amidocinnamic acid derivative can achieve excellent enantiomeric excess (ee >94%). beilstein-journals.org Similarly, Michael-type additions using Ni(II) complexes have been reported with high yields (around 80%). researchgate.net However, these multi-step syntheses often require costly chiral catalysts or auxiliaries, chromatographic purification at intermediate stages, and the use of potentially hazardous reagents, which can complicate scaling up the process. beilstein-journals.orgresearchgate.net

In contrast, biocatalytic routes are increasingly attractive for their efficiency and sustainability. sci-hub.se The use of enzymes like phenylalanine ammonia lyase (PAL) can shorten a synthetic sequence significantly. sci-hub.se For a related process, researchers demonstrated that a PAL-catalyzed reaction could be successfully scaled to a 2 kg batch, achieving an 81% conversion. sci-hub.se Such processes operate under mild conditions (e.g., aqueous solution at around 40°C), use readily available reagents, and avoid heavy metals. sci-hub.se While the initial development and optimization of an enzymatic process can be intensive, the resulting route is often more economical and environmentally benign for large-scale industrial production. sci-hub.se The choice of synthetic route therefore represents a trade-off between the versatility and established nature of chemocatalysis and the efficiency and sustainability of biocatalysis.

| Strategy | Key Reaction Type | Reported Yield/Conversion | Efficiency and Scalability Considerations |

|---|---|---|---|

| Asymmetric Hydrogenation of Azalactone | Chemocatalysis | High conversion with >94% ee reported for similar analogs. beilstein-journals.org | Multi-step process. Requires expensive chiral transition-metal catalysts. May require purification of intermediates. beilstein-journals.org |

| Alkylation of Chiral Ni(II) Complex | Chiral Auxiliary | ~80% yield reported for related Michael additions. researchgate.net | Operationally convenient and reported as scalable. Chiral auxiliary can often be recovered and reused. researchgate.net |

| Biocatalytic Hydroamination | Enzymatic (e.g., PAL) | Up to 81% conversion demonstrated on a 2 kg scale for a similar substrate. sci-hub.se | Fewer synthetic steps, avoids heavy metals, environmentally sustainable. Requires enzyme development and optimization of reaction conditions (pH, concentration). sci-hub.se |

Iii. Applications of Boc 3,4 Difluoro D Phenylalanine in Peptide Synthesis and Drug Design

Integration into Peptide Synthesis

The primary application of Boc-3,4-difluoro-D-phenylalanine is as a specialized building block in the synthesis of peptides. chemimpex.com The Boc group serves as a temporary shield for the amino group, preventing unwanted reactions during the formation of peptide bonds. This protecting group is stable under most basic and nucleophilic conditions but can be readily removed with strong acids, a characteristic that is central to its utility in standard synthesis strategies. organic-chemistry.orgspectrumchemical.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Boc-3,4-difluoro-D-phenylalanine is well-suited for use in solid-phase peptide synthesis (SPPS), specifically within the "Boc strategy". spectrumchemical.comchemicalbook.com In this approach, the C-terminal amino acid of the desired peptide is anchored to a solid resin support. The peptide chain is then elongated step-by-step by adding subsequent amino acids.

The synthesis cycle for incorporating Boc-3,4-difluoro-D-phenylalanine involves:

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amino group.

Coupling: The incoming Boc-3,4-difluoro-D-phenylalanine, with its carboxyl group pre-activated, is then coupled to the newly exposed amino group on the growing peptide chain.

Washing: The resin is washed to remove any unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The use of Boc-protected amino acid derivatives is a foundational technique in SPPS. spectrumchemical.com

Solution-Phase Peptide Synthesis Methodologies

While SPPS is common, Boc-3,4-difluoro-D-phenylalanine can also be utilized in solution-phase peptide synthesis. This classical method involves the condensation of amino acids or peptide fragments in a solution. google.com In this methodology, protecting groups like Boc are essential to control the reaction and prevent the formation of side products. google.com

The process typically involves the coupling of two peptide fragments in solution, where one fragment has a protected C-terminus and a free N-terminus, and the other (such as Boc-3,4-difluoro-D-phenylalanine) has a free carboxyl group and a protected N-terminus. google.com After the fragments are joined, a selective deprotection step is performed to allow for the next coupling reaction. Though often more labor-intensive and less suited for automation than SPPS, solution-phase synthesis is highly applicable for large-scale production of peptides. google.com

Impact on Peptide Conformation and Stability

Key impacts include:

Enhanced Stability: Fluorination can increase the metabolic and thermal stability of peptides. chemimpex.comnih.govresearchgate.net The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the shelf life and bioavailability of peptide-based therapeutics. nih.gov

Conformational Control: The introduction of fluorine can modulate a peptide's geometry and conformation. nih.gov This can stabilize specific secondary structures, such as helices or sheets, which may be crucial for biological activity. chemimpex.com

Modulated Hydrophobicity: Fluorine substitution increases the lipophilicity of the amino acid side chain, which can enhance the peptide's ability to interact with or cross cell membranes. chemimpex.comnih.gov

| Feature | Impact of 3,4-Difluorination | Source |

| Metabolic Stability | Increased resistance to enzymatic degradation. | chemimpex.comnih.govresearchgate.net |

| Thermal Stability | Often improved due to stronger intramolecular forces. | nih.gov |

| Peptide Folding | Can stabilize specific conformations and protein folds. | nih.gov |

| Hydrophobicity | Increased, potentially improving membrane permeability. | chemimpex.comnih.gov |

| Bioavailability | Can be improved due to enhanced stability and lipophilicity. | chemimpex.comchemimpex.com |

Design of Peptide-Based Therapeutics

The unique properties conferred by the difluorophenylalanine moiety make it a valuable component in the design of modern peptide-based drugs. chemimpex.com By replacing natural phenylalanine with this fluorinated analog, medicinal chemists can fine-tune the pharmacological profile of a therapeutic peptide. chemimpex.comnih.gov

Development of Peptide Mimetics and Peptidomimetics

Boc-3,4-difluoro-D-phenylalanine is an unnatural amino acid, and its incorporation into a peptide sequence results in a peptide mimetic—a molecule that mimics the structure and function of a natural peptide. The goal is often to create a version with improved therapeutic properties.

In the development of peptidomimetics, which are molecules designed to replicate the key binding features of a peptide, fluorinated phenylalanines have proven useful. For instance, research into novel HIV-1 capsid binders has utilized fluorinated phenylalanine derivatives as a core structural component. nih.gov These compounds are designed to mimic the interactions of a natural peptide ligand but with enhanced stability and activity. The Ugi four-component reaction has been employed to create libraries of such peptidomimetics based on a Boc-L-3,5-difluorophenylalanine core, demonstrating the utility of these building blocks in generating structurally diverse drug candidates. nih.gov

Role of Fluorination in Modulating Pharmacological Properties

Fluorination is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govrsc.org Introducing fluorine atoms into a peptide via 3,4-difluorophenylalanine can significantly modulate its pharmacological profile. chemimpex.comnih.gov

The key benefits of fluorination in this context include:

Improved Binding Affinity: The altered electronic nature of the fluorinated aromatic ring can lead to stronger interactions with the target protein or receptor. For example, the incorporation of 2,3-difluoro-L-phenylalanine into an immunogenic peptide enhanced its binding affinity due to an increase in hydrophobicity.

Enhanced Potency and Selectivity: Fluorination can have a profound effect on the potency and selectivity of peptide-based inhibitors. Studies on proteasome inhibitors showed that incorporating fluorinated phenylalanine derivatives led to highly potent and specific inhibitors of the β5 subunit. nih.gov

Increased Metabolic Stability: As mentioned previously, the C-F bond is highly stable and less susceptible to metabolic breakdown, which can prolong the drug's action in the body. chemimpex.comnih.gov Peptides containing fluorinated amino acids have shown enhanced catabolic stability.

Modulation of Physicochemical Properties: Fluorination affects properties like acidity, basicity, and lipophilicity, which in turn influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. nih.gov

| Pharmacological Property | Effect of Fluorination | Research Finding | Source |

| Target Binding | Can increase binding affinity and specificity. | Fluorinated peptides showed enhanced affinity for the class I major histocompatibility complex (MHC). | |

| Enzyme Inhibition | Can create highly potent and selective inhibitors. | Fluorinated phenylalanine derivatives produced a potent and specific inhibitor of the proteasome's β5 subunit. | nih.gov |

| Biological Activity | Can increase therapeutic activity. | Substituting a phenylalanine with 4-fluoro-L-phenylalanine increased the inhibitory activity of a peptide inhibitor of coagulation factor XII by nearly 10-fold. | rsc.org |

| Metabolic Resistance | Increases stability against enzymatic degradation. | Incorporation of fluorinated aromatic amino acids enhances the catabolic stability of peptide-based vaccines. | researchgate.net |

Enhancement of Bioavailability and Metabolic Stability in Peptide Drugs

A primary challenge in the development of peptide-based drugs is their typically poor bioavailability and rapid degradation by metabolic enzymes. sigmaaldrich.com The incorporation of Boc-3,4-difluoro-D-phenylalanine into a peptide sequence is a key strategy to overcome these limitations. chemimpex.com The introduction of fluorine atoms, which are highly electronegative and form strong carbon-fluorine bonds, can significantly enhance the metabolic stability of peptide drugs. nih.gov

Scaffold Design in Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical groups can be built to create a library of new compounds. Boc-3,4-difluoro-D-phenylalanine serves as an excellent foundational scaffold for designing novel drug candidates. sigmaaldrich.com

Utilization as a Core Scaffold for Novel Compound Libraries

Boc-3,4-difluoro-D-phenylalanine is utilized as a versatile building block for the synthesis of complex biomolecules and novel compound libraries. chemimpex.comchemimpex.com Its structure provides a rigid framework—the difluorophenyl ring—and multiple points for chemical modification. Starting with this core, medicinal chemists can systematically alter other parts of the molecule to explore how these changes affect biological activity. This approach is fundamental to creating small-molecule combinatorial libraries, which are collections of structurally related compounds that can be screened for therapeutic potential. sigmaaldrich.com The use of this fluorinated scaffold allows for the development of new therapeutic agents with tailored properties. chemimpex.com

Structure-Activity Relationship (SAR) Studies via Fluorine Substitution

Structure-Activity Relationship (SAR) studies are essential for optimizing a drug candidate's potency and selectivity. These studies involve making specific chemical modifications to a compound and observing the effect on its biological activity. The fluorine atoms on Boc-3,4-difluoro-D-phenylalanine are particularly useful for SAR studies. smolecule.com

Fluorine's unique properties—small size, high electronegativity, and ability to form hydrogen bonds—can significantly alter a molecule's binding affinity to its biological target. nih.gov By substituting hydrogen atoms with fluorine at specific positions on the phenyl ring, researchers can probe the electronic and conformational requirements of the target's binding site. For example, a study on salicylamide (B354443) derivatives used a 3',4'-difluoro substituted phenylalanine-like linker to investigate antiproliferative effects. The N-Boc protected compound showed an IC₅₀ value of 3.72 μM against the MDA-MB-231 cancer cell line, demonstrating how specific fluorination patterns can yield potent biological activity. nih.gov These insights are critical for rationally designing more effective and selective drugs. chemimpex.com

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-Boc substituted derivative with L-leucine linker and 3´,4´-Difluoro substitution (Compound 31a) | MDA-MB-231 | 3.72 |

Design of Constrained Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. sigmaaldrich.com A key strategy in designing peptidomimetics is to create conformationally constrained scaffolds. By restricting the flexibility of the molecule, it can be "locked" into the specific shape required to bind to its biological target, which can lead to higher potency and selectivity.

The incorporation of Boc-3,4-difluoro-D-phenylalanine into a peptide or small molecule can help achieve this conformational constraint. sigmaaldrich.com The presence of the bulky and rigid difluorophenyl group can limit the rotational freedom of the molecular backbone. nih.gov This ability to stabilize specific peptide conformations is a significant advantage, allowing for the rational design of peptidomimetic scaffolds with predictable three-dimensional structures and improved pharmacological properties. chemimpex.comnih.gov

Iv. Biochemical and Pharmacological Investigations

Enzyme Inhibition Studies

The introduction of Boc-3,4-difluoro-D-phenylalanine into peptide-based molecules can significantly enhance their potency and selectivity as enzyme inhibitors. chemimpex.com The fluorine atoms can improve metabolic stability, bioavailability, and binding affinity to the target enzyme. chemimpex.combeilstein-journals.org

The design of enzyme inhibitors often involves the synthesis of peptidomimetics that mimic the natural substrate of an enzyme to competitively block its active site. Boc-3,4-difluoro-D-phenylalanine is a versatile building block for this purpose, utilized in solid-phase peptide synthesis and other synthetic methodologies. chemimpex.compnas.org The Boc group serves as a temporary protecting group for the amine, which can be selectively removed during synthesis to allow for the formation of peptide bonds. nih.govmdpi.com

The difluorophenyl moiety is a critical element in the design strategy. The substitution of hydrogen with fluorine can alter the acidity, lipophilicity, and conformation of the molecule, leading to improved pharmacological profiles. beilstein-journals.orgresearchgate.net For instance, in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, phenylalanine-derived rhodanines were synthesized, and modifications to the phenyl ring were explored to optimize activity. nih.gov Similarly, the synthesis of HIV-1 capsid inhibitors and Dipeptidyl Peptidase IV (DPP-IV) inhibitors has successfully employed fluorinated phenylalanine derivatives to enhance their inhibitory potential. nih.govgoogle.comresearchgate.net The design process often starts with a lead compound, which is then systematically modified. For example, based on the structure of the HIV-1 capsid modulator PF-74, novel phenylalanine derivatives have been designed and synthesized to improve potency and drug-like properties. mdpi.commdpi.com

The mechanism of inhibition by compounds containing a 3,4-difluorophenylalanine moiety is highly dependent on the specific enzyme target. Generally, these compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate.

In the case of HIV-1 capsid protein inhibitors, the mechanism is more complex. These molecules bind to a specific pocket at the interface between N-terminal and C-terminal domains (NTD-CTD) of adjacent capsid monomers within the viral hexamer. nih.govmdpi.com This binding perturbs the stability of the capsid, interfering with the processes of both viral core disassembly in the early phase of infection and the assembly of new capsids in the late phase of the viral life cycle. nih.govmdpi.com The fluorine atoms on the phenyl ring can enhance binding affinity within this hydrophobic pocket. researchgate.net

For Dipeptidyl Peptidase IV (DPP-IV) inhibitors, the mechanism involves blocking the active site of this serine protease. google.comresearchgate.net DPP-IV is responsible for inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which regulate glucose homeostasis. google.comnih.gov By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and better glycemic control. nih.gov The fluorinated phenyl ring of the inhibitor fits into a hydrophobic pocket (S1 pocket) of the enzyme, contributing to the tight binding and potent inhibition. nih.gov

HIV-1 Capsid (CA)

The HIV-1 capsid is a critical protein structure that encloses the viral genome and is essential for multiple stages of the viral life cycle, making it an attractive target for antiviral therapy. nih.govrsc.org Inhibitors targeting the capsid can disrupt viral replication at both early and late stages. nih.gov Research has led to the development of dimerized phenylalanine derivatives and other peptidomimetics incorporating fluorinated phenylalanines that show potent anti-HIV activity. nih.govmdpi.com For example, compound Q-c4, a dimerized phenylalanine derivative, was found to be a potent inhibitor with an EC₅₀ value comparable to the reference compound PF74. nih.gov

| Compound | Description | EC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| Q-c4 | Dimerized difluoro-phenylalanine derivative | 0.57 | HIV-1 CA | nih.gov |

| PF-74 | Lead CA inhibitor | 0.26 ± 0.08 | HIV-1 CA | mdpi.com |

| I-19 | Phenylalanine-containing peptidomimetic | 2.53 ± 0.84 | HIV-1 CA | mdpi.com |

| II-10c | 1,2,3-Triazole phenylalanine derivative | 2.13 | HIV-1 CA | rsc.org |

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a key therapeutic target for the management of type 2 diabetes. google.comnih.gov Inhibitors of this enzyme, known as "gliptins," are an important class of oral antidiabetic drugs. researchgate.netnih.gov The development of novel DPP-IV inhibitors has utilized fluorinated amino acids, including derivatives of phenylalanine, to achieve high potency and selectivity. researchgate.net For example, the introduction of fluorine atoms at the 2- and 5-positions of the phenyl ring in a series of β-homophenylalanine-based inhibitors was found to be crucial for their potency. researchgate.net

| Compound | Description | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|---|

| 22q | 2,5-difluoro β-homophenylalanine analogue | 270 | DPP-IV | researchgate.net |

| 22t | 2,4,5-trifluoro β-homophenylalanine analogue | 119 | DPP-IV | researchgate.net |

| Sitagliptin | Marketed DPP-IV inhibitor | 16.8 | DPP-IV | researchgate.net |

| Compound 6 | β-substituted biarylphenylalanine amide | 6.3 | DPP-IV | acs.org |

Receptor Binding and Modulation

Beyond enzyme inhibition, Boc-3,4-difluoro-D-phenylalanine is instrumental in the design of ligands that bind to and modulate the function of cellular receptors, such as G protein-coupled receptors (GPCRs). pnas.orgfluorochem.co.uk

The substitution of natural amino acids with fluorinated analogues like 3,4-difluorophenylalanine can profoundly impact a peptide's interaction with its receptor, sometimes switching its function from an agonist (activator) to an antagonist (blocker). nih.gov

A clear example is the design of a non-peptide antagonist for the protease-activated receptor-1 (PAR-1), a thrombin receptor. In the solid-phase synthesis of the antagonist RWJ-56110, Fmoc-3,4-difluoro-Phe-OH was used as a key building block to construct the dipeptide core of the molecule. pnas.org This demonstrates the direct application of this specific amino acid derivative in creating receptor antagonists. Similarly, studies on δ opioid peptides have shown that replacing the N-terminal tyrosine with novel phenylalanine analogues can result in potent and selective agonists or antagonists, highlighting the critical role of the aromatic side chain in determining the pharmacological outcome. nih.gov

Understanding how these designed ligands interact with their receptors at a molecular level is crucial for optimization. A combination of experimental and computational techniques is employed for this purpose.

Computational Analysis: Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of ligands within receptor pockets. mdpi.comuni-halle.de These methods can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com For instance, structural studies of HIV-1 capsid inhibitors based on phenylalanine show that the phenyl core forms extensive hydrophobic interactions within the binding pocket. mdpi.com

| Compound | Target | Technique | Binding Affinity (K_D) | Reference |

|---|---|---|---|---|

| PF-74 | HIV-1 CA Hexamer | SPR | 47.0 ± 0.6 nM | mdpi.com |

| PF-74 | HIV-1 CA Monomer | SPR | 968.5 ± 446.7 nM | mdpi.com |

| I-19 | HIV-1 CA Hexamer | SPR | 36866.7 ± 12012.6 nM | mdpi.com |

| I-19 | HIV-1 CA Monomer | SPR | 13338.0 ± 7793.4 nM | mdpi.com |

| Q-c4 | HIV-1 CA Hexamer | SPR | ~8 μM | nih.gov |

Applications in Targeted Therapies (e.g., Oncology, Neurology)

Boc-3,4-difluoro-D-phenylalanine is a valuable component in the design of novel peptide-based drugs, with significant potential in oncology and neurology where precision and efficacy are critical. chemimpex.com The incorporation of this fluorinated amino acid can enhance the pharmacological properties of drug candidates, including their potency and selectivity for specific biological pathways. chemimpex.comchemimpex.com The unique electronic properties conferred by the difluoro-substituted phenyl ring can lead to altered binding affinities for target receptors or enzymes, enabling the development of more targeted therapies. chemimpex.com

In oncology, fluorinated amino acids are instrumental. For instance, the replacement of hydrogen with fluorine has been a key strategy in developing enzyme inhibitors and other therapeutic agents. beilstein-journals.org While research on Boc-3,4-difluoro-D-phenylalanine is specific, the principles are well-established by related compounds. For example, a related compound, Boc-3,4-dichloro-D-phenylalanine, is utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of antidiabetic agents. This demonstrates the utility of halogenated phenylalanine derivatives in creating targeted metabolic therapies. The introduction of fluorine can improve metabolic stability, a crucial factor in designing effective drugs. chemimpex.comchemimpex.com Researchers leverage these characteristics to design novel therapeutics, particularly inhibitors for various enzymes and receptors, highlighting the compound's potential in advancing drug discovery for targeted treatments. chemimpex.com

Table 1: Examples of Related Halogenated Phenylalanine Derivatives in Therapeutic Research

| Derivative | Therapeutic Area/Target | Application/Finding | Reference |

| Boc-3,4-dichloro-D-phenylalanine | Diabetes | Used to prepare dipeptidyl peptidase IV (DPP-IV) inhibitors. | |

| 3,4-difluorobenzylidene moiety | Hepatitis C | Incorporated into inhibitors of the HCV NS5B polymerase, showing activity in the micromolar range. | nih.gov |

| 4-Fluoro-ʟ-phenylalanine | Oncology | A precursor for the anticancer drug melflufen, used for treating multiple myeloma. | beilstein-journals.org |

Protein-Protein Interaction Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and Boc-3,4-difluoro-D-phenylalanine serves as a valuable tool in this area of biochemical research. chemimpex.comchemimpex.com The incorporation of fluorinated amino acids into peptides and proteins can influence aspects such as protein folding and protein-protein interactions. beilstein-journals.org The fluorine atoms act as sensitive probes that can report on the local environment within a protein structure without causing significant structural perturbation.

One of the most powerful applications of incorporating Boc-3,4-difluoro-D-phenylalanine into peptides is for studying protein conformational changes using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus is highly sensitive to its chemical environment, and its natural abundance is 100%, with no background signal in biological samples. nih.gov This makes it an excellent reporter for monitoring structural dynamics. nih.gov

When a peptide containing 3,4-difluoro-phenylalanine binds to a target protein or when the protein undergoes a conformational transition, the chemical environment around the fluorine atoms changes. This change is reflected as a shift in the ¹⁹F NMR signal. This technique allows researchers to gain insights into:

Binding Events: Detecting the binding of a peptide to its protein partner.

Allosteric Transitions: Monitoring conformational changes at sites distant from the ligand binding pocket. nih.gov

Folding Dynamics: Studying the process of protein folding and the stability of different folded states. chemimpex.com

The principle is that different protein conformations will result in distinct ¹⁹F NMR resonances, providing a clear window into the dynamic behavior of proteins and their complexes. ljmu.ac.uk

The incorporation of Boc-3,4-difluoro-D-phenylalanine can enhance the stability of peptide and protein structures. chemimpex.com The strong, stable carbon-fluorine bond contributes to increased metabolic stability, making the resulting peptides more resistant to degradation by proteases. beilstein-journals.orgchemimpex.com This enhanced stability is a significant advantage in the development of therapeutic peptides, as it can lead to a longer half-life in vivo. chemimpex.com

Furthermore, the fluorinated phenyl ring can engage in favorable interactions within the protein's hydrophobic core or at protein-protein interfaces. These interactions can help to lock the peptide into a specific, biologically active conformation, effectively stabilizing its three-dimensional structure. chemimpex.com For example, studies with other fluorinated amino acids, such as 4R-fluoroproline, have demonstrated an increase in the thermal stability of proteins like collagen. ljmu.ac.uk This ability to stabilize specific conformations is crucial for designing peptides that can effectively modulate protein function or disrupt protein-protein interactions. chemimpex.com

Cellular and Molecular Mechanisms of Action

Understanding how a molecule interacts with and functions within a cell is crucial for its development as a research tool or therapeutic agent. Investigations into the cellular and molecular mechanisms of peptides derived from Boc-3,4-difluoro-D-phenylalanine focus on their cellular entry, distribution, and their effects on intracellular pathways.

A significant advantage conferred by the fluorination of amino acids is the potential for improved bioavailability, which is directly related to cellular uptake and distribution. chemimpex.comchemimpex.com The increased lipophilicity resulting from the fluorine atoms can enhance the ability of a peptide to cross cell membranes. chemimpex.combeilstein-journals.org This modulation of membrane permeability is a key aspect of its mechanism of action, as it determines the extent to which the peptide can reach its intracellular target. beilstein-journals.org

To visualize and quantify the uptake and distribution, researchers can utilize Positron Emission Tomography (PET) imaging. This is achieved by synthesizing the phenylalanine derivative with a radioactive isotope of fluorine, ¹⁸F. beilstein-journals.org The resulting radiolabeled peptide can be administered and its journey through a biological system can be tracked in real-time. This technique provides invaluable data on which tissues and organs the peptide accumulates in, offering clues about its sites of action and potential off-target effects. beilstein-journals.org

Peptides incorporating Boc-3,4-difluoro-D-phenylalanine are used to study and modulate the activity of various metabolic pathways. chemimpex.com By designing peptides that mimic the substrate of a particular enzyme, researchers can create potent and selective enzyme inhibitors. beilstein-journals.org The difluorophenyl group can interact with the enzyme's active site in a way that the natural amino acid cannot, leading to tighter binding and more effective inhibition. chemimpex.com

The study of these interactions provides insights into enzyme mechanisms and the roles they play in different disease states. chemimpex.com For example, as noted earlier, related halogenated phenylalanine derivatives are used to create inhibitors for DPP-IV, an enzyme central to glucose metabolism. This highlights the potential for using peptides derived from Boc-3,4-difluoro-D-phenylalanine to target other key enzymes in metabolic pathways related to a variety of diseases, from metabolic disorders to cancer.

Table 2: Impact of Fluorination on Biochemical Properties of Peptides

| Property | Effect of Incorporating Boc-3,4-difluoro-D-phenylalanine | Biochemical/Pharmacological Relevance | Reference |

| Binding Affinity | Can be altered or improved due to unique electronic properties. | Enables the design of more potent and selective drugs for specific biological targets. | chemimpex.com |

| Conformational Stability | Can stabilize specific peptide conformations. | Increases biological activity and resistance to degradation. | chemimpex.comchemimpex.com |

| Metabolic Stability | Increased due to the strength of the C-F bond. | Enhances bioavailability and prolongs the therapeutic effect of peptide-based drugs. | beilstein-journals.orgchemimpex.com |

| Lipophilicity/Membrane Permeability | Generally increased. | Improves cellular uptake and the ability to reach intracellular targets. | chemimpex.combeilstein-journals.org |

| Spectroscopic Probing | The ¹⁹F atom serves as a sensitive NMR probe. | Allows for detailed studies of protein conformational changes, dynamics, and interactions. | nih.gov |

V. Advanced Research Directions and Future Perspectives

Chemoinformatic and Computational Approaches

Chemoinformatic and computational tools offer powerful means to predict and analyze the behavior of molecules like Boc-3,4-difluoro-D-phenylalanine, accelerating the discovery of new applications.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. For Boc-3,4-difluoro-D-phenylalanine, docking studies can elucidate how the incorporation of this non-natural amino acid into a peptide sequence influences its binding affinity and selectivity for a specific biological target. The fluorine atoms can alter the electronic and lipophilic properties of the phenyl ring, potentially leading to unique interactions, such as halogen bonds or altered π-stacking, with amino acid residues in the target's binding pocket. chemimpex.comchemimpex.comcore.ac.uk

Molecular dynamics (MD) simulations can then be employed to study the stability of the predicted binding pose over time and to understand the conformational dynamics of the peptide-protein complex. These simulations provide insights into how the difluoro-substituents affect the conformational flexibility of the peptide backbone and the side chain, which can be crucial for its biological activity. core.ac.uk For instance, simulations could reveal whether the fluorinated analog induces a more stable and bioactive conformation compared to its non-fluorinated counterpart. chemimpex.com

| Computational Technique | Application for Boc-3,4-difluoro-D-phenylalanine | Research Goal |

| Molecular Docking | Predicting the binding mode of peptides containing the compound to target proteins. | To understand binding affinity and selectivity; to guide the design of new inhibitors. core.ac.uk |

| Molecular Dynamics | Simulating the dynamic behavior and stability of the peptide-protein complex. | To assess conformational stability and flexibility; to understand the impact of fluorination on peptide structure. chemimpex.com |

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a drug target. nih.govresearchgate.netnih.gov Virtual libraries containing peptides or small molecules derived from Boc-3,4-difluoro-D-phenylalanine can be screened against various protein targets to discover novel inhibitors or modulators. core.ac.uk This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. beilstein-journals.org

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. google.com These models correlate the structural features of a series of compounds with their biological activities. By including data from peptides containing Boc-3,4-difluoro-D-phenylalanine, QSAR models can be refined to better predict the activity of other fluorinated compounds, thereby guiding the design of more potent and specific therapeutic agents. google.com

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. Boc-3,4-difluoro-D-phenylalanine serves as a valuable building block for the synthesis of peptide and peptidomimetic libraries. chemimpex.commdpi.comnih.gov Its incorporation can introduce unique structural and electronic properties into the library members.

The process often involves solid-phase peptide synthesis (SPPS), where the amino acid building blocks are sequentially added to a growing peptide chain attached to a solid support. beilstein-journals.org By systematically varying the amino acids at other positions while keeping Boc-3,4-difluoro-D-phenylalanine at a specific site, researchers can generate extensive libraries. These libraries can then be screened to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting an enzyme or blocking a receptor. core.ac.uknih.gov The Ugi four-component reaction is another powerful tool for creating diverse peptidomimetics from building blocks like fluorinated phenylalanines. mdpi.com

Integration with Advanced Analytical Techniques

The integration of advanced analytical methods is crucial for characterizing the compounds synthesized and for performing high-throughput screening.

The presence of fluorine atoms makes Boc-3,4-difluoro-D-phenylalanine particularly amenable to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbiophysics.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. biophysics.orgresearchgate.net Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signals from a labeled molecule are free from background interference. nih.gov

When a peptide containing 3,4-difluorophenylalanine binds to a target protein, the chemical environment around the fluorine atoms changes, leading to a shift in the ¹⁹F NMR signal. beilstein-journals.orgbiophysics.org This property is exceptionally useful for:

Studying Protein-Ligand Interactions: Detecting binding events and measuring binding affinities (Kd) is straightforward with ¹⁹F NMR. beilstein-journals.orgnih.gov

Probing Protein Conformation: The ¹⁹F chemical shift is extremely sensitive to the local environment, providing information about conformational changes in the protein upon ligand binding or under different conditions. nih.govresearchgate.net

Fragment-Based Drug Discovery: ¹⁹F NMR is a powerful tool for screening libraries of small fluorinated fragments to identify binders to a protein target. ichorlifesciences.com

| Analytical Technique | Advantage for Boc-3,4-difluoro-D-phenylalanine | Application |

| ¹⁹F NMR Spectroscopy | High sensitivity, no biological background signal, extreme sensitivity to local chemical environment. nih.govbiophysics.org | Studying protein-ligand interactions, characterizing protein conformational changes, fragment-based screening. beilstein-journals.orgichorlifesciences.com |

| High-Throughput Screening (HTS) | Enables rapid screening of large compound libraries. | Identifying bioactive peptides containing the compound from combinatorial libraries. biorxiv.orgacs.org |

High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds for a specific biological activity. acs.orggoogle.com Peptide libraries synthesized using Boc-3,4-difluoro-D-phenylalanine are well-suited for HTS campaigns. core.ac.ukbiorxiv.org

Assays can be designed to measure, for example, the inhibition of a specific enzyme or the disruption of a protein-protein interaction. Hits from an HTS campaign, identified by their ability to modulate the assay signal, can then be further validated and optimized. It is crucial in HTS to employ counter-screens and orthogonal assays to eliminate false positives, such as compounds that form aggregates. biorxiv.org The unique properties of the fluorinated amino acid may influence assay performance, a factor to be considered during HTS development. biorxiv.org

Emerging Therapeutic Areas and Unexplored Biological Targets

The introduction of fluorinated phenylalanine derivatives into peptide-based therapeutics is a rapidly advancing strategy in drug discovery. The presence of the difluoro-substituted phenyl ring and the D-configuration of the amino acid can significantly enhance pharmacological properties. chemimpex.comresearchgate.net The Boc protecting group makes Boc-3,4-difluoro-D-phenylalanine a ready-to-use building block for solid-phase peptide synthesis, facilitating the exploration of its therapeutic potential. chemimpex.com

Emerging research points to several therapeutic areas where peptides incorporating 3,4-difluoro-D-phenylalanine could offer significant advantages. The enhanced metabolic stability conferred by the D-amino acid can prolong the half-life of peptide drugs, a crucial factor for therapeutic efficacy. researchgate.net Furthermore, fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. numberanalytics.com It can also modulate binding affinity and selectivity for specific biological targets. chemimpex.com

Key therapeutic areas of interest include:

Oncology: Fluorinated amino acids are being investigated for the development of more potent and stable peptide-based cancer therapies. chemimpex.comresearchgate.net These may include inhibitors of protein-protein interactions crucial for tumor growth or peptides that target cancer-specific cell surface receptors.

Neurology: The enhanced stability and potential for improved blood-brain barrier penetration make these compounds attractive for developing treatments for neurological disorders. chemimpex.com

Antimicrobials: The development of antimicrobial peptides (AMPs) is a promising avenue to combat antibiotic resistance. Incorporating fluorinated amino acids can enhance the proteolytic stability and efficacy of AMPs. researchgate.netmdpi.comnih.gov

Metabolic Diseases: Fluorinated analogs of metabolic peptide hormones, such as glucagon-like peptide-1 (GLP-1), are being explored for treating conditions like diabetes, with the goal of improving their stability and duration of action. researchgate.net

Unexplored biological targets for peptides containing Boc-3,4-difluoro-D-phenylalanine are vast. The unique conformational constraints and electronic properties introduced by the difluorophenyl group could allow for the targeting of proteins previously considered "undruggable." For instance, a difluorophenylalanine analog was shown to be a promising component in inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. sci-hub.se

| Potential Therapeutic Area | Rationale for Using 3,4-Difluoro-D-phenylalanine | Potential Biological Targets |

|---|---|---|

| Oncology | Enhanced metabolic stability and target binding affinity. chemimpex.comresearchgate.net | Protein-protein interfaces, growth factor receptors. |

| Neurology | Increased stability and potential for blood-brain barrier penetration. chemimpex.com | Enzymes (e.g., BACE1), G-protein coupled receptors (GPCRs). sci-hub.se |

| Infectious Diseases | Increased proteolytic resistance and antimicrobial activity. mdpi.comnih.gov | Bacterial cell membranes, essential microbial enzymes. |

| Metabolic Disorders | Improved pharmacokinetic profile of peptide hormones. researchgate.net | GLP-1 receptor and other hormone receptors. researchgate.net |

Development of Novel Chemical Tools and Probes

Beyond therapeutics, Boc-3,4-difluoro-D-phenylalanine serves as a valuable building block for creating sophisticated chemical tools and probes to investigate biological systems. rsc.org The fluorine atoms are particularly useful as reporter groups for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

¹⁹F NMR offers several advantages for studying proteins and their interactions:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. mdpi.com

No Background Signal: Since fluorine is virtually absent from biological systems, there is no background noise, allowing for the clear detection of the labeled protein. acs.org

Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. This allows researchers to detect subtle conformational changes in a protein upon ligand binding, folding, or interaction with other molecules. acs.orgnih.gov

By site-specifically incorporating 3,4-difluorophenylalanine into a protein, researchers can create a powerful probe to monitor structural dynamics and molecular recognition events in real-time. acs.orgnih.gov This technique has been used to study protein folding, enzyme kinetics, and protein-ligand interactions. researchgate.net The availability of different fluorinated phenylalanine analogues, such as 3,5-difluorophenylalanine, allows for discriminating between effects caused by the fluorine atoms themselves and properties intrinsic to the protein being studied. acs.org

| Property | Advantage for ¹⁹F NMR Probes | Reference |

|---|---|---|

| 100% Natural Abundance of ¹⁹F | High sensitivity for NMR experiments. | mdpi.com |

| No Natural Biological Background | Enables clear, unambiguous signal detection. | acs.org |

| High Sensitivity to Local Environment | Allows for the detection of subtle protein conformational changes. | acs.orgnih.gov |

| Minimal Structural Perturbation | Fluorine is a relatively small atom, often causing minimal disruption to the protein's overall structure and function. | acs.org |

Challenges and Opportunities in Fluorinated Amino Acid Research

While the potential of fluorinated amino acids like Boc-3,4-difluoro-D-phenylalanine is significant, several challenges remain. The synthesis of enantiomerically pure, complex fluorinated amino acids can be difficult and costly. researchgate.netmdpi.com Furthermore, the incorporation of these unnatural amino acids into peptides and proteins, whether by chemical synthesis or biosynthetic methods, can be challenging due to their unique steric and electronic properties. mdpi.com For instance, the electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the amino group, complicating peptide coupling reactions. mdpi.com

Despite these hurdles, the opportunities are vast. Advances in synthetic chemistry, including new fluorination methods and catalytic processes, are making these building blocks more accessible. numberanalytics.combohrium.com The ability to fine-tune the properties of peptides and proteins by incorporating fluorinated amino acids provides a powerful tool for drug discovery and protein engineering. numberanalytics.comfu-berlin.de

The key opportunities include:

Enhanced Drug Properties: Systematically exploring how different fluorination patterns affect peptide stability, conformation, and bioactivity can lead to the rational design of superior therapeutics. researchgate.netnih.gov

Novel Biomaterials: Fluorinated amino acids can be used to create self-assembling peptides and other nanomaterials with unique properties, such as enhanced thermal stability, for applications in materials science and nanotechnology. chemimpex.comnumberanalytics.com

Understanding Biology: The use of fluorinated amino acids as probes will continue to provide invaluable insights into fundamental biological processes, such as protein folding and enzyme mechanisms. researchgate.netrsc.org

The continued development and application of compounds like Boc-3,4-difluoro-D-phenylalanine will undoubtedly push the boundaries of peptide science, leading to new therapeutic agents and a deeper understanding of the molecular machinery of life.

Q & A

Q. What are the recommended synthetic routes for Boc-3,4-difluoro-D-phenylalanine, and how do they differ in yield and purity?

Boc-3,4-difluoro-D-phenylalanine is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A common approach involves introducing fluorine atoms at the 3- and 4-positions of the phenyl ring prior to Boc protection. For example, fluorination may be achieved using electrophilic fluorinating agents (e.g., Selectfluor™) under controlled conditions . Post-fluorination, the Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). Yields vary based on fluorination efficiency (60–85%), with purity often exceeding 95% as verified by HPLC .

Q. How can researchers characterize Boc-3,4-difluoro-D-phenylalanine, and what analytical techniques are critical?

Key characterization methods include:

- NMR Spectroscopy : To confirm fluorine substitution patterns (¹⁹F NMR) and stereochemistry (¹H/¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 301.3 g/mol) .

- HPLC : To assess purity, particularly for detecting diastereomers or unreacted intermediates .

- X-ray Crystallography : Optional for absolute configuration confirmation if crystalline derivatives are obtainable .

Q. What are the solubility properties of Boc-3,4-difluoro-D-phenylalanine in common solvents?

The compound is sparingly soluble in non-polar solvents (e.g., chloroform, ethyl acetate) but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acidic aqueous conditions (e.g., 0.1M HCl) may improve solubility due to protonation of the amino group, though this can compromise Boc group stability .

Advanced Research Questions

Q. How does fluorination at the 3,4-positions influence the conformational stability of Boc-protected phenylalanine derivatives?

Fluorine’s electronegativity and small atomic radius induce steric and electronic effects. The 3,4-difluoro substitution restricts phenyl ring rotation, stabilizing specific conformations critical for peptide backbone rigidity. Computational studies (e.g., DFT) suggest enhanced intramolecular hydrogen bonding between the fluorine atoms and adjacent amide protons, potentially altering peptide folding dynamics . Experimental validation via circular dichroism (CD) or IR spectroscopy is recommended .

Q. What challenges arise when incorporating Boc-3,4-difluoro-D-phenylalanine into solid-phase peptide synthesis (SPPS)?

- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA cleavage), requiring careful optimization of deprotection steps to avoid premature removal .

- Steric Hindrance : Fluorine atoms may slow coupling reactions; using activating agents like HATU or PyBOP improves efficiency .

- Orthogonality : Compatibility with other protecting groups (e.g., Fmoc) must be tested to avoid side reactions in multi-step syntheses .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?

Discrepancies often stem from differences in:

- Enantiomeric Purity : Ensure D-configuration is confirmed via chiral HPLC or enzymatic assays .

- Fluorine Positional Isomerism : Verify substitution patterns using ¹⁹F NMR or X-ray crystallography .

- Assay Conditions : Fluorinated analogs may exhibit pH-dependent activity; replicate studies under standardized buffers .

Q. What advanced strategies exist for studying the metabolic stability of Boc-3,4-difluoro-D-phenylalanine in biological systems?

- Isotope Labeling : Incorporate ¹⁸O or ¹³C isotopes to track metabolic pathways via LC-MS .

- Enzymatic Profiling : Test resistance to proteases (e.g., chymotrypsin) compared to non-fluorinated analogs .

- Microsomal Assays : Use liver microsomes to assess oxidative degradation rates .

Methodological Considerations

Q. How should researchers design experiments to evaluate the impact of 3,4-difluoro substitution on peptide-receptor binding?

- Comparative Studies : Synthesize peptides with Boc-3,4-difluoro-D-phenylalanine and non-fluorinated counterparts.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff).

- Molecular Dynamics (MD) Simulations : Map fluorine-induced changes in receptor interaction landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.